molecular formula C18H27N3O2S B2420331 1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415454-93-0

1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea

Cat. No. B2420331
CAS RN: 2415454-93-0
M. Wt: 349.49
InChI Key: YRSWZRKLKKCDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as TH5427 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which in turn leads to a decrease in DNA and RNA synthesis, and ultimately cell growth.
Biochemical and Physiological Effects:
1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to improve glucose tolerance and insulin sensitivity in animal models. Additionally, it has been found to reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea in lab experiments include its high yield and purity after synthesis and purification, as well as its potential applications in the field of medicine. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea. These include further studies to determine its safety and efficacy in humans, as well as its potential use in the treatment of cancer and diabetes. Additionally, further studies could be conducted to determine its mechanism of action and potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea involves the reaction between 2-methylphenyl isocyanate and 4-thiomorpholin-4-yloxan-4-ylmethylamine. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or acetonitrile. The product is obtained in high yield and purity after purification using column chromatography.

Scientific Research Applications

1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea has been studied for its potential applications in the field of medicine. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of diabetes, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.

properties

IUPAC Name

1-(2-methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-15-4-2-3-5-16(15)20-17(22)19-14-18(6-10-23-11-7-18)21-8-12-24-13-9-21/h2-5H,6-14H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSWZRKLKKCDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.